Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound characterized by a hexahydroquinoline core with a 5-oxo group. Its structure includes a propyl ester at position 3, a 4-chlorophenyl substituent at position 7, a 3-hydroxyphenyl group at position 4, and a methyl group at position 2.
Properties
IUPAC Name |
propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO4/c1-3-11-32-26(31)23-15(2)28-21-13-18(16-7-9-19(27)10-8-16)14-22(30)25(21)24(23)17-5-4-6-20(29)12-17/h4-10,12,18,24,28-29H,3,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTTYVXBISCDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and hydroxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa cells. The IC50 values for these compounds ranged from 0.69 to 11 μM, showcasing their effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
2. Histone Deacetylase Inhibition
The compound has been studied for its role as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The modifications of the compound's structure have led to the synthesis of derivatives that show enhanced HDAC inhibitory activity .
3. Neuroprotective Effects
Preliminary studies suggest that compounds similar to this hexahydroquinoline derivative may possess neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
Biochemical Applications
1. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating diseases related to metabolic dysregulation .
2. Synthesis of Novel Derivatives
The structural framework of this compound allows for the synthesis of various derivatives with tailored biological activities. For example, modifications can lead to improved solubility and bioavailability, enhancing their therapeutic potential .
Material Science Applications
1. Development of Functional Materials
The unique chemical structure of the compound lends itself to applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of such compounds into polymer matrices can enhance the electrical properties of materials used in electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Comparison with Similar Hexahydroquinoline Derivatives
The target compound shares its hexahydroquinoline core with several analogues, differing primarily in ester groups and substituents (Table 1). Key structural variations include:
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Physicochemical Properties and Molecular Characteristics
Table 2: Calculated Molecular Weights and Polar Features
Key Observations :
Spectroscopic and Crystallographic Analysis
NMR Spectral Trends:
- highlights that NMR chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly between analogues, directly correlating with substituent electronic environments . For example, the 3-hydroxyphenyl group in the target compound would deshield nearby protons compared to methoxy or nitro groups .
Crystallographic Insights:
- The ethyl derivative () crystallizes in a monoclinic system, with hydrogen bonds involving the hydroxyl and ketone groups stabilizing the structure . Similar hydrogen-bonding patterns are expected in the target compound, though the propyl ester may introduce steric effects on crystal packing .
Research Findings and Functional Implications
- Bioactivity Potential: Marine-derived hexahydroquinolines () often exhibit antimicrobial or cytotoxic activities, though specific data for the target compound are unavailable .
- Synthetic Accessibility : The use of SHELXL () and OLEX2 () for structural refinement suggests that analogues like the target compound can be reliably characterized despite structural complexity .
- Hydrogen-Bonding Networks : The 3-hydroxyphenyl group in the target compound may promote stronger intermolecular interactions than methoxy or nitro substituents, as seen in graph-set analyses () .
Biological Activity
Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potential, and the results from various studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 423.5 g/mol. The structure includes a quinoline core and various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which play significant roles in inflammation and cancer progression .
- P-glycoprotein Modulation : Some derivatives exhibit potent inhibitory activity against P-glycoprotein (P-gp), which is crucial for drug absorption and resistance in cancer cells . The presence of electron-withdrawing groups like chlorophenyl enhances this activity.
- Antioxidant Properties : The hydroxyl groups present in the structure may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress .
Therapeutic Potential
Research has indicated that derivatives of hexahydroquinoline compounds possess a range of therapeutic effects:
- Anticancer Activity : Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Studies : A study evaluated various hexahydroquinoline derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds similar to Propyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo exhibited significant anti-proliferative effects (IC50 values ranging from 10 to 30 µM) against MCF-7 and MDA-MB-231 cells .
- P-glycoprotein Inhibition : In vitro assays demonstrated that compounds with a chlorophenyl substituent significantly enhanced Rh123 accumulation in resistant cancer cell lines, suggesting their potential as adjuvants in chemotherapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer: The synthesis typically involves:
- Step 1: Condensation of 4-chlorobenzaldehyde with a β-keto ester and ammonium acetate via the Hantzsch reaction, forming a dihydropyridine intermediate .
- Step 2: Cyclization under acidic conditions (e.g., acetic acid) to form the hexahydroquinoline core .
- Step 3: Esterification of the carboxyl group with propanol using DCC/DMAP catalysis .
Monitoring: Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR: Assigns aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ ~170 ppm), and hydroxyl groups (δ 5.2 ppm, broad) .
- IR Spectroscopy: Confirms ester C=O (1720 cm⁻¹) and phenolic OH (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺ at m/z 480.1542) and fragmentation patterns .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 8 hours) and improves yield (82% vs. 65%) using SiO₂-H₃PO₄ catalyst .
- Solvent-Free Conditions: Eliminates solvent purification steps, achieving 78% yield at 100°C .
- Catalyst Recycling: Immobilized ZnO nanoparticles reused ≥5 times without yield loss .
Basic: What preliminary biological assays are recommended?
Answer:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus: 12.5 μg/mL) .
- Enzyme Inhibition: Acetylcholinesterase (AChE) assay (IC₅₀: 3.8 μM) via Ellman’s method .
- Antioxidant Capacity: DPPH radical scavenging (EC₅₀: 28 μM) .
Advanced: How to resolve discrepancies in reported biological activities?
Answer:
- Purity Verification: Ensure >95% purity via HPLC and elemental analysis .
- Assay Standardization: Use identical cell lines (e.g., HepG2) and positive controls (e.g., ascorbic acid) .
- Structural Confirmation: Reanalyze via X-ray crystallography (SHELXL-2018) to rule out stereochemical variations .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Dock into AChE (PDB: 4EY7) with a grid box covering the active site (20×20×20 Å). Binding energy: −9.2 kcal/mol .
- Molecular Dynamics (AMBER): Simulate 100 ns to assess stability (RMSD < 2 Å) and MM-PBSA binding energy (−45.6 kJ/mol) .
Basic: How is X-ray crystallography applied for structural determination?
Answer:
- Crystal Growth: Slow evaporation from ethanol/dichloromethane (1:1) .
- Data Collection: Mo-Kα radiation (λ = 0.71073 Å), 100K .
- Refinement: SHELXL-2018 (R₁ = 0.039) confirms absolute configuration via Flack parameter (0.08) .
Advanced: How to address low solubility in pharmacological studies?
Answer:
- Co-Solvent Systems: PEG-400/water (40:60 v/v) increases solubility to 1.2 mg/mL .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .
- Prodrug Design: Introduce phosphate esters at the 3-hydroxyphenyl group .
Advanced: What structural modifications enhance pharmacokinetics?
Answer:
- Ester Hydrolysis: Replace propyl with methyl ester to reduce logP by 0.8 units .
- Chlorine Substitution: Para-fluoro analog improves metabolic stability (t₁/₂: 4.7 h vs. 2.1 h) .
- Hydroxyl Protection: Acetylation increases membrane permeability (Papp: 9.1×10⁻⁶ cm/s) .
Basic: How to validate analytical methods for impurity profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
